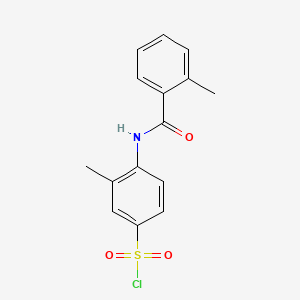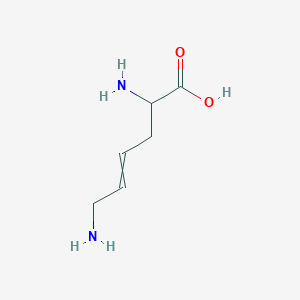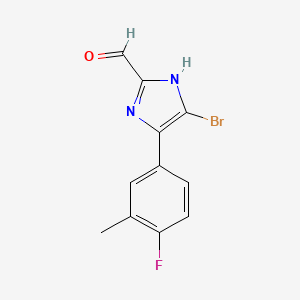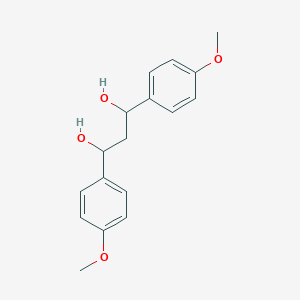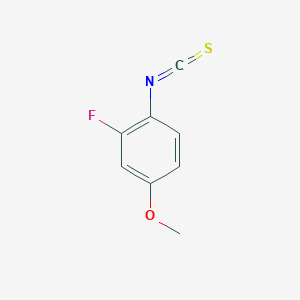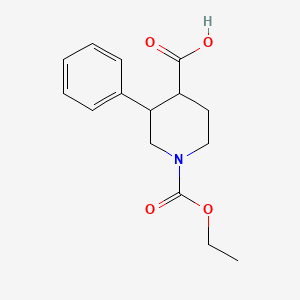
2-Oxo-3-(5-quinolyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-3-(5-quinolyl)propanoic Acid is a compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a propanoic acid moiety with an oxo group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(5-quinolyl)propanoic Acid typically involves the reaction of 3-aminoquinolines with α-substituted carboxylic acid chlorides. The reaction is carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Oxo-3-(5-quinolyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing various substituents at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-diones, hydroxyquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Oxo-3-(5-quinolyl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Oxo-3-(5-quinolyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-Oxo-3-(5-oxofuran-2-ylidene)propanoic Acid: This compound has a similar structure but with a furan ring instead of a quinoline ring.
Pyruvic Acid: A simpler compound with an oxo group at the second position and a carboxylic acid group, lacking the quinoline ring.
Uniqueness
2-Oxo-3-(5-quinolyl)propanoic Acid is unique due to the presence of the quinoline ring, which imparts specific chemical and biological properties
特性
分子式 |
C12H9NO3 |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
2-oxo-3-quinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(12(15)16)7-8-3-1-5-10-9(8)4-2-6-13-10/h1-6H,7H2,(H,15,16) |
InChIキー |
DTMFNWSTBAZYNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CC=NC2=C1)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


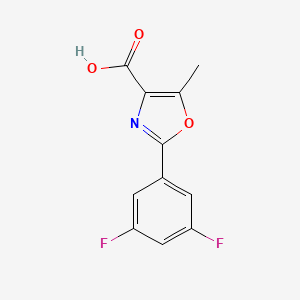
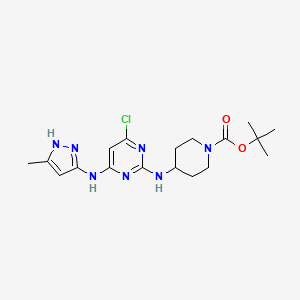
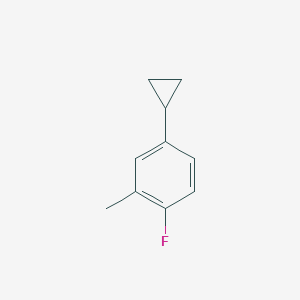

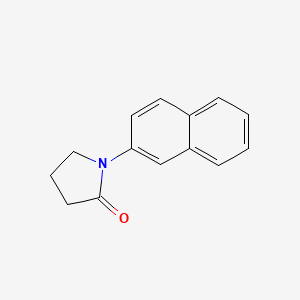
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)

